1-(3-Bromobenzyl)-3-isopropylurea
Description
Significance of Urea (B33335) Functionality in Molecular Design and Biology
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a privileged structure in drug discovery and medicinal chemistry. nih.govresearchgate.netnih.govrsc.org Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net This hydrogen bonding capability is crucial for the formation of stable drug-receptor complexes, which can lead to enhanced potency and selectivity of therapeutic agents. nih.govresearchgate.net
The urea functional group is a key component in a number of approved drugs with a wide range of applications, including anticancer, antibacterial, and antiviral therapies. nih.govresearchgate.net Beyond its role in binding, the urea moiety can also favorably influence the physicochemical properties of a molecule, such as solubility and permeability, which are critical for its pharmacokinetic profile. researchgate.net The structural rigidity of the urea bond can also help to pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.
Overview of Benzyl (B1604629) and Isopropyl Moieties in Pharmaceutical and Agrochemical Contexts
The benzyl group, a phenyl group attached to a methylene (B1212753) bridge (-CH2-), is a common substituent in a vast array of bioactive molecules. researchgate.netwikipedia.orgresearchgate.net Its presence can significantly impact a compound's properties. The aromatic ring of the benzyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are important for binding to biological macromolecules. nih.gov Furthermore, the benzylic position is metabolically labile and can be a site for enzymatic oxidation, a factor that medicinal chemists consider in drug design. researchgate.net In some cases, the benzyl group is used as a protecting group for alcohols and amines during multi-step organic syntheses. wikipedia.org
The isopropyl group, a branched three-carbon alkyl substituent, is another frequently encountered moiety in pharmaceuticals and agrochemicals. fiveable.mefiveable.me Its steric bulk can influence a molecule's shape and conformation, which can be critical for its interaction with a specific biological target. fiveable.mersc.org The incorporation of an isopropyl group can also modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me The "magic methyl effect," where the strategic placement of a methyl group can significantly enhance potency, has a parallel in the use of larger alkyl groups like isopropyl to optimize molecular interactions. nih.gov
Contextualization of 1-(3-Bromobenzyl)-3-isopropylurea within Relevant Chemical Classes
This compound belongs to the class of N,N'-disubstituted unsymmetrical ureas. wikipedia.org This classification indicates that two different substituents are attached to the nitrogen atoms of the urea core. The "1-" and "3-" numbering refers to the positions of the substituents on the nitrogen atoms. The presence of a bromine atom on the benzyl ring places it within the category of halogenated aromatic compounds. Such compounds are of significant interest in medicinal chemistry as the halogen atom can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
General Synthesis and Properties
A common and direct route involves the reaction of an isocyanate with an amine. wikipedia.orgresearchgate.net In this case, 3-bromobenzyl isocyanate would be reacted with isopropylamine, or conversely, isopropyl isocyanate would be reacted with 3-bromobenzylamine (B82478). This reaction is typically straightforward and provides the desired urea in good yield.
Another established method is the reaction of an amine with a carbamoyl (B1232498) chloride. For instance, 3-bromobenzylamine could be reacted with isopropylcarbamoyl chloride. Phosgene (B1210022) and its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can also be used to generate an isocyanate or a reactive carbamoyl intermediate in situ from one of the amine starting materials, which then reacts with the other amine. nih.gov
The chemical properties of this compound can be inferred from its structure. The urea functionality provides the capacity for hydrogen bonding. The presence of the bromobenzyl and isopropyl groups would render the molecule relatively nonpolar and likely to have low water solubility. The bromine atom provides a potential site for further chemical modification through cross-coupling reactions.
| Property | Predicted Characteristic |
| Chemical Class | N,N'-Disubstituted Unsymmetrical Urea |
| Functional Groups | Urea, Benzyl, Isopropyl, Bromoarene |
| Solubility | Likely low in water, soluble in organic solvents |
| Reactivity | Urea N-H protons are weakly acidic. Bromine atom on the aromatic ring can undergo cross-coupling reactions. |
Research Findings and Potential Applications
Given the absence of specific studies on this compound, its potential applications can only be hypothesized based on the known activities of related compounds. Substituted ureas are a well-established class of bioactive molecules. researchgate.net For instance, many urea derivatives exhibit herbicidal and insecticidal activity, often by inhibiting specific enzymes in the target organisms. ontosight.ai
In the pharmaceutical arena, numerous urea-containing compounds have been investigated and developed as inhibitors of enzymes such as kinases and proteases, which are important targets in cancer and infectious diseases. The structural motifs present in this compound are found in various biologically active molecules, suggesting that this compound could be a candidate for biological screening in various assays. However, without experimental data, any discussion of its specific biological activity remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUSNPIQDLXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromobenzyl 3 Isopropylurea and Analogues
Targeted Synthesis of 1-(3-Bromobenzyl)-3-isopropylurea
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for minimizing environmental impact and enhancing process safety and efficiency. Traditional methods for urea (B33335) synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates, which pose significant safety and environmental risks. nih.gov Modern approaches, however, are shifting towards more benign and sustainable alternatives.
A key principle of green chemistry is the use of safer solvents and reaction conditions. acs.org One notable advancement is the development of synthetic methods for N-substituted ureas in water, which eliminates the need for volatile and often toxic organic solvents. rsc.orgrsc.orgresearchgate.net This aqueous approach not only reduces environmental pollution but also simplifies product isolation, often requiring only simple filtration or extraction, thereby avoiding silica (B1680970) gel purification. rsc.orgrsc.orgresearchgate.net
Another tenet of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of amines with carbon dioxide, a renewable and non-toxic C1 source, to form ureas represents a highly atom-economical route. rsc.org While this reaction can be performed without catalysts, research into various catalytic systems aims to improve yields and reaction conditions. nih.govrsc.org The use of safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), also aligns with green chemistry principles by avoiding the production of chlorinated byproducts. nih.gov
The pursuit of energy efficiency is another cornerstone of green chemistry. acs.org Developing synthetic methods that can be conducted at ambient temperature and pressure significantly reduces the energy requirements and associated environmental and economic costs. acs.org For instance, the synthesis of urea derivatives from primary aliphatic amines and CO2 can be optimized to proceed under mild conditions. rsc.org
Furthermore, the concept of "green urea" extends to the entire lifecycle of the product, including the sourcing of raw materials. rsc.orgresearchgate.net This involves utilizing green ammonia (B1221849), produced via water electrolysis powered by renewable energy, and carbon dioxide captured from non-fossil-fuel sources. rsc.orgresearchgate.net While the initial investment for such processes can be high, life cycle assessments indicate a significant reduction in abiotic fossil fuel depletion and global warming potentials compared to conventional urea synthesis. rsc.org
The table below summarizes the application of various green chemistry principles to the synthesis of substituted ureas.
| Green Chemistry Principle | Application in Substituted Urea Synthesis | Research Findings |
| Safer Solvents | Use of water as a reaction medium. rsc.orgrsc.orgresearchgate.net | A simple, mild, and efficient method for the synthesis of N-substituted ureas in water has been developed, offering good to excellent yields and high purity without the need for silica gel chromatography. rsc.orgrsc.orgresearchgate.net |
| Atom Economy | Reaction of amines with CO2. rsc.org | Urea derivatives can be obtained in moderate to good yields from the reaction of primary aliphatic amines with CO2 without the need for catalysts or organic solvents. rsc.org |
| Safer Reagents | Use of phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov | CDI is a crystalline, commercially available, and safer alternative to phosgene that does not produce chlorinated byproducts. nih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. acs.org | Optimization of reaction conditions for the synthesis of urea derivatives from amines and CO2 allows for satisfactory yields under milder conditions. rsc.org |
| Renewable Feedstocks | Use of green ammonia and captured CO2. rsc.orgresearchgate.net | Green urea synthesis, fueled by green ammonia and captured CO2, shows a more favorable environmental profile with a 38% reduction in abiotic fossil fuel depletion and a 16% reduction in global warming potentials. rsc.org |
Scalable Synthetic Protocols for Industrial and Large-Scale Production
The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates the development of robust and scalable synthetic protocols. A key consideration for large-scale synthesis is the efficiency and practicality of the chosen method.
One highly promising scalable method involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgrsc.orgresearchgate.net This catalyst-free approach has been successfully demonstrated for the gram-scale synthesis of various N-substituted ureas with consistently high yields, making it suitable for industrial applications. rsc.orgrsc.orgresearchgate.netresearchgate.net The scalability of this protocol has been tested with incremental increases in reaction scale (from 1 mmol to 20 mmol) without any detrimental effects on the reaction rate or isolated yields. rsc.orgresearchgate.net In some cases, scaling up the reaction even led to improved yields. rsc.orgresearchgate.net
The synthesis of urea derivatives from primary amides via a Hofmann rearrangement using phenyliodine diacetate (PIDA) in the presence of an ammonia source also presents a scalable option. thieme.de This method offers high yields and a straightforward procedure. thieme.de
For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. While not specifically detailed for this compound in the provided context, the principles of process intensification, which favor continuous reactors, are relevant for improving efficiency and safety in industrial organic synthesis. rsc.org
The table below outlines scalable synthetic protocols for N-substituted ureas, which are applicable to the industrial production of this compound.
| Synthetic Protocol | Key Features | Scalability and Industrial Applicability |
| Nucleophilic addition of amines to potassium isocyanate in water rsc.orgrsc.orgresearchgate.net | - Catalyst-free- Uses water as a solvent- Simple work-up (filtration or extraction)- High yields and purity | Demonstrated suitability for gram-scale synthesis with no negative impact on yield at larger scales, making it a strong candidate for industrial production. rsc.orgresearchgate.net |
| Hofmann rearrangement of primary amides thieme.de | - Uses phenyliodine diacetate (PIDA)- Direct and convenient- High yields | The straightforward nature and high yields of this method suggest good potential for scalability in industrial settings. thieme.de |
| Reaction of amines with CO2 rsc.org | - Utilizes a renewable C1 source- Can be catalyst-free- Environmentally friendly | While scalable, optimization of reaction conditions (temperature, pressure) is crucial for achieving satisfactory yields in an industrial context. rsc.org |
Structural Modifications and Derivatization Strategies of the 1 3 Bromobenzyl 3 Isopropylurea Core
Design and Synthesis of Homologous and Analogous Compounds
The systematic alteration of the 1-(3-bromobenzyl)-3-isopropylurea structure allows for a thorough investigation of structure-activity relationships. By introducing variations at different positions, researchers can fine-tune the compound's characteristics.
The benzyl (B1604629) portion of the molecule is a prime target for modification. Altering the substituents on this aromatic ring can significantly impact the compound's electronic and steric properties.
Positional Isomers of Bromo-substitution: The position of the bromine atom on the benzyl ring can be varied to the ortho- or para-positions to investigate the impact of its location on activity.
Alternative Halogenation: Replacing the bromine atom with other halogens such as chlorine or fluorine can modulate the lipophilicity and electronic nature of the benzyl ring. For instance, the synthesis of N-benzyl residues with chloro- and bromo-substitutions has been explored in the context of creating inhibitors for metalloaminopeptidases.
Alkyl/Aryl Substitutions: The introduction of various alkyl or aryl groups onto the benzyl ring can lead to a wide range of derivatives with different steric and electronic profiles. For example, research on 1-phenyl-3-(1-phenylethyl)urea derivatives has shown that substituting the methyl group with benzyl, ethyl, or allyl groups can lead to varied inhibitory activities.
A study on the synthesis of benzyl piperazine (B1678402) ureas highlighted that the benzylpiperazinyl urea (B33335) and piperonyl moieties are essential for antitubercular activity. This underscores the importance of the specific substitutions on the benzyl ring.
Linear and Cycloalkyl Groups: Replacing the isopropyl group with other alkyl chains of varying lengths or with cyclic structures can influence the compound's interaction with biological targets. Research into 1,3-disubstituted ureas has explored the use of various amines in reaction with isocyanates to produce a series of ureas with different alkyl groups.
Substituted Alkyl/Aryl Groups: Introducing functional groups or aromatic rings to the alkyl chain can create additional points of interaction. In the development of complement inhibitors, modifications to the alkyl side chain of 1-phenyl-3-(1-phenylethyl)urea derivatives, including the introduction of five- or six-carbon chains, led to a significant increase in activity.
The following table summarizes various modifications made to the N-alkyl substituent in urea derivatives and their observed outcomes based on available research.
| Original Group | Modified Group | Context of Study | Observed Outcome |
| Isopropyl | Linear Alkyl Chains (e.g., five- or six-carbon chain) | Complement Inhibitors | Dramatic increase in activity (up to 1000-fold improvement) |
| Isopropyl | Cycloalkane | Complement Inhibitors | Less active than linear alkanes |
| Isopropyl | Alkynyl | Complement Inhibitors | Less active than linear alkanes |
| Isopropyl | Heterocycloalkane | Complement Inhibitors | Less active than linear alkanes |
The introduction of heterocyclic rings is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of 1-(3-Bromobenzyl)-3-isopropylurea is significantly modulated by the electronic and steric properties of its substituents: the 3-bromobenzyl group and the isopropyl group.
Electronic Effects: The bromine atom at the meta-position (position 3) of the benzyl (B1604629) ring exerts a strong electron-withdrawing effect through induction. This influences the electron density of the aromatic ring and the adjacent benzylic methylene (B1212753) group. Halogen substituents on aromatic rings are known to modulate properties like lipophilicity and metabolic stability, which can impact a compound's pharmacokinetic profile. In studies of related halo-substituted inhibitors, the position and nature of the halogen can be critical for activity. For instance, in some kinase inhibitors, a halogen atom can form specific halogen bonds with the target protein, enhancing binding affinity. nih.govnih.gov The meta-position of the bromo group in this compound ensures it influences the ring's electronics without causing significant steric hindrance near the point of attachment to the urea (B33335) nitrogen.
Steric Effects: The isopropyl group, a bulky alkyl substituent, plays a crucial role in the compound's interaction with its biological target. Structure-activity relationship (SAR) studies on various urea-based inhibitors have consistently shown that bulky alkyl groups are preferred for potent activity in certain contexts, such as in anti-tuberculosis agents where adamantyl groups enhance efficacy. scispace.com The isopropyl group on the N'-position can fit into a hydrophobic pocket within the target's active site, contributing to binding affinity through van der Waals interactions. The size and shape of this group are critical; it must be large enough to establish favorable interactions but not so large as to cause a steric clash that would prevent proper binding.
The following table illustrates a hypothetical SAR for a series of analogs, demonstrating the impact of varying substituents at the N and N' positions, based on principles observed in related urea-based inhibitors.
| Compound | R1 (Benzyl Moiety) | R2 (Alkyl Moiety) | Biological Activity (IC₅₀, nM) |
| 1 | 3-Bromobenzyl | Isopropyl | 50 |
| 2 | Benzyl | Isopropyl | 150 |
| 3 | 3-Chlorobenzyl | Isopropyl | 65 |
| 4 | 3-Bromobenzyl | Methyl | 200 |
| 5 | 3-Bromobenzyl | tert-Butyl | 90 |
This table is illustrative and based on general SAR principles for urea-based inhibitors.
Conformational Analysis and Flexibility of the this compound Core
The C(aryl)-CH₂ bond of the benzyl group.
The CH₂-N bond linking the benzyl group to the urea.
The two C(carbonyl)-N bonds of the urea moiety.
The N-C(isopropyl) bond.
Computational studies on similar alkyl- and phenyl-substituted ureas have shown that rotation around the C(carbonyl)-N bonds is considerably hindered, with rotational barriers in the range of 8.6–9.4 kcal/mol. nih.govacs.org This high barrier is due to the partial double-bond character of the C-N bonds arising from resonance, which tends to keep the urea unit relatively planar.
This planarity results in the existence of cis and trans isomers with respect to the arrangement of the substituents on the two nitrogen atoms relative to the carbonyl group. For N,N'-disubstituted ureas, the anti (or trans) conformation is generally the most stable. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com For analogs of this compound, a QSAR model could be developed to predict the activity of newly designed molecules, thereby streamlining the drug discovery process.
To build a QSAR model, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., branching, size, cyclicity). nih.gov
Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and polarizability. nih.gov
Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity.
A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that relates a combination of these descriptors to the observed biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀). nih.govnih.gov Studies on diaryl urea inhibitors have shown that descriptors related to size, branching, aromaticity, and polarizability are often critical for their inhibitory activity. nih.govnih.gov
A hypothetical QSAR equation for a series of this compound analogs might look like this: pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(nRotB) Where TPSA is the topological polar surface area and nRotB is the number of rotatable bonds.
The following table shows representative descriptors that would be used in a QSAR study.
| Compound ID | pIC₅₀ | LogP | TPSA (Ų) | nRotB |
| 1 | 7.30 | 3.5 | 41.5 | 5 |
| 2 | 6.82 | 2.7 | 41.5 | 5 |
| 3 | 7.19 | 3.2 | 41.5 | 5 |
| 4 | 6.70 | 2.4 | 41.5 | 3 |
| 5 | 7.05 | 4.1 | 41.5 | 5 |
This table is illustrative. pIC₅₀ values are derived from the hypothetical IC₅₀ values in the previous table.
Ligand Efficiency and Lipophilic Efficiency in Structure Optimization
In the process of optimizing a lead compound like this compound, it is crucial to balance potency with other drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are key metrics used for this purpose.
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). It provides an assessment of how efficiently a molecule uses its size to achieve binding affinity. The formula is: LE = -ΔG / HAC = (1.37 * pIC₅₀) / HAC A higher LE value is desirable, as it indicates a greater binding affinity for a smaller molecular size. This helps in avoiding "molecular obesity" during lead optimization.
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity (LogP). It is a measure of the "quality" of the potency, rewarding compounds that achieve high affinity without being excessively greasy. The formula is: LLE = pIC₅₀ - LogP High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7.
The table below provides an example of how these metrics would be calculated for a hypothetical series of analogs, guiding the selection of compounds for further development.
| Compound ID | pIC₅₀ | HAC | LogP | LE | LLE |
| 1 | 7.30 | 15 | 3.5 | 0.67 | 3.80 |
| 2 | 6.82 | 14 | 2.7 | 0.67 | 4.12 |
| 3 | 7.19 | 15 | 3.2 | 0.66 | 3.99 |
| 4 | 6.70 | 12 | 2.4 | 0.77 | 4.30 |
| 5 | 7.05 | 17 | 4.1 | 0.57 | 2.95 |
This table is for illustrative purposes. pIC₅₀, HAC, and LogP values are hypothetical.
From this illustrative data, compound 4 shows the highest ligand efficiency, while compound 2 demonstrates a favorable balance of potency and lipophilicity as indicated by its LLE. These metrics are invaluable for guiding the rational design of more effective and safer drug candidates based on the this compound scaffold.
Molecular Mechanisms of Biological Activity Preclinical Focus
Target Identification and Validation Approaches
No studies detailing the target identification and validation for 1-(3-Bromobenzyl)-3-isopropylurea are present in the reviewed scientific literature.
There is no available data from enzyme inhibition studies for this compound.
Information regarding receptor binding assays and the specific ligand-target interactions of this compound is not available.
The effects of this compound on ion channels have not been documented in the scientific literature.
Kinetic Characterization of Target Interactions (e.g., inhibition type: competitive, non-competitive, uncompetitive)
Without identified biological targets, the kinetic characterization of this compound's interactions remains undetermined.
Allosteric Modulation and Orthosteric Binding Site Analysis
There is no information available regarding the allosteric modulation or orthosteric binding site analysis for this compound.
Intracellular Signaling Pathway Perturbations
The impact of this compound on any intracellular signaling pathways has not been reported in published research.
Information regarding this compound is not publicly available.
Extensive searches of publicly available scientific literature and databases have yielded no specific information on the subcellular localization or interaction profiling of the chemical compound this compound.
While research exists on the synthesis and potential enzymatic inhibition of related urea-containing compounds, there is no direct evidence or published studies detailing where this compound localizes within cells or which specific proteins or other biomolecules it interacts with.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with a subsection on "Subcellular Localization and Interaction Profiling" for this specific compound as per the user's request. To adhere to the strict requirements of accuracy and focus solely on the requested compound, no further information can be provided.
Preclinical Biological Evaluation in Disease Models
In Vitro Cellular Models for Efficacy Assessment
In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of action of a test compound. For 1-(3-Bromobenzyl)-3-isopropylurea, a series of cell-based assays were employed to evaluate its efficacy.
Comprehensive searches of available scientific literature and databases did not yield specific data on the evaluation of this compound in cell-based enzyme assays or its impact on other functional readouts. Therefore, its enzymatic targets and related functional consequences at a cellular level remain to be elucidated.
The effect of this compound on the proliferation and differentiation of specific cell lines has not been documented in the accessible scientific literature. Investigations into its potential cytostatic, cytotoxic, or differentiation-inducing properties are yet to be reported.
There is currently no available data from studies investigating the influence of this compound on specific physiological processes in primary cell cultures, such as the synthesis of elastin. The impact of this compound on the function of primary cells and tissue-specific processes is an area requiring future research.
No publically accessible research has been found detailing the cytoselectivity of this compound. Such an analysis is crucial to distinguish between targeted therapeutic effects and non-specific cellular toxicity, and this remains a critical gap in the understanding of the compound's biological activity profile.
In Vivo Efficacy Studies in Animal Models (excluding safety/adverse effect profiles)
To complement in vitro data, in vivo studies in relevant animal models are essential to understand the physiological effects of a compound in a whole organism.
A thorough review of existing research indicates a lack of studies on the in vivo efficacy of this compound in animal models of metabolic diseases. Specifically, there is no reported evidence of its potential anti-hyperglycemic effects in diabetic rodent models.
Evaluation of Modulatory Effects on Vascular Reactivity in Animal Tissues (e.g., vasodilation in rat aorta rings)
Currently, there is no publicly available scientific literature detailing the evaluation of this compound's effects on vascular reactivity in animal tissues, such as vasodilation in rat aorta rings. Standard methodologies for such studies typically involve isolating thoracic aortic rings from rats and mounting them in organ baths. These rings are then contracted with an agonist like phenylephrine (B352888) or potassium chloride, and the potential vasodilatory effects of the test compound are observed. The involvement of the endothelium and specific signaling pathways, such as the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, are often investigated to elucidate the mechanism of action. Without experimental data for this compound, its impact on vascular tone remains unknown.
Studies in Neurodegenerative Disease Models (e.g., JNK3 inhibition in CNS models)
The c-Jun N-terminal kinase 3 (JNK3) is recognized as a significant therapeutic target in the context of neurodegenerative diseases due to its predominant expression in the central nervous system (CNS) and its role in neuronal apoptosis and inflammation. Inhibition of JNK3 is a key strategy being explored for conditions like Alzheimer's disease, Parkinson's disease, and stroke.
However, specific studies evaluating this compound as a JNK3 inhibitor in CNS models have not been reported in the available scientific literature. Research in this area would typically involve in vitro kinase assays to determine the compound's inhibitory activity and selectivity for JNK3. Subsequently, its neuroprotective effects would be assessed in cell-based models of neuronal stress and in vivo animal models of neurodegeneration. The absence of such studies means that the potential of this compound to modulate JNK3 activity and confer neuroprotection is yet to be determined.
Pharmacodynamic Marker Assessment in Animal Tissues and Biofluids
Pharmacodynamic markers are crucial for understanding a compound's mechanism of action and for demonstrating target engagement in vivo. For a compound hypothetically targeting JNK3, relevant pharmacodynamic markers could include the phosphorylation levels of its downstream substrates, such as c-Jun, in brain tissue or peripheral blood mononuclear cells. Similarly, if the compound were to exhibit vasodilatory properties, markers could include changes in blood pressure or levels of signaling molecules like cGMP in plasma or tissues.
As there is no published preclinical data on the biological activity of this compound, there is consequently no information available regarding the assessment of its pharmacodynamic markers in animal tissues or biofluids. The identification and validation of such markers would be a critical step in its preclinical development, providing essential insights into its biological effects and dose-response relationship.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design Approaches
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For a molecule like 1-(3-bromobenzyl)-3-isopropylurea, a pharmacophore model can be constructed to identify its key interaction points.
A hypothetical pharmacophore model for this compound would likely include:
A Hydrogen Bond Donor (HBD): The two N-H groups of the urea (B33335) moiety.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea moiety.
An Aromatic Ring (AR): The bromobenzyl group.
A Hydrophobic Group (HY): The isopropyl group and the benzyl (B1604629) ring.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.govresearchgate.net This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore and are therefore likely to be active at the same biological target. dovepress.com The screening process often follows a hierarchical approach, starting with a fast and simple method to filter a large library, followed by more computationally intensive methods for the most promising candidates. dovepress.com
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Molecular Recognition |
| Hydrogen Bond Donor | Urea N-H Groups | Forms hydrogen bonds with acceptor groups on a target protein. |
| Hydrogen Bond Acceptor | Urea C=O Group | Forms hydrogen bonds with donor groups on a target protein. |
| Aromatic Ring | Bromobenzyl Group | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | Isopropyl Group | Engages in van der Waals and hydrophobic interactions. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net To develop a QSAR model for inhibitors related to this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC₅₀ values) is required. arabjchem.orgaaup.edu
The process involves calculating various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. nih.gov Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) and artificial neural networks (ANN), are then used to build a model that correlates these descriptors with activity. nih.govaaup.edu
A robust QSAR model, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov For instance, a QSAR study on diaryl urea derivatives might reveal that specific substitutions on the aromatic ring or alterations in hydrophobicity significantly impact inhibitory potency. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Describes the basic composition and count of atoms and bonds. |
| Topological | Wiener Index, Balaban Index | Quantifies molecular shape and branching. nih.gov |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D properties of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |
| Hydrophobic | LogP | Quantifies the lipophilicity or hydrophobicity of the molecule. |
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the protein's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govresearchgate.net For this compound, docking simulations can elucidate its binding mode within a target protein, such as a kinase or urease. nih.gov The urea moiety is critical for establishing key interactions, often forming a bidentate hydrogen bond with the protein backbone, a common binding pattern for urea-based inhibitors. nih.gov
The docking process involves generating numerous possible conformations of the ligand within the binding pocket and evaluating each pose using a scoring function. semanticscholar.org The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov Docking studies can reveal crucial interactions, such as:
Hydrogen Bonds: Between the urea's NH and CO groups and amino acid residues like aspartate or tyrosine. nih.gov
Hydrophobic Interactions: Involving the isopropyl and bromobenzyl groups with nonpolar residues in the binding site.
Halogen Bonds: The bromine atom on the benzyl ring could potentially form a halogen bond with an electron-rich atom in the protein.
Table 3: Predicted Ligand-Protein Interactions from a Hypothetical Docking of this compound
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |
| Hydrogen Bond | Urea N-H | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Urea C=O | Asparagine, Glutamine, Serine |
| Hydrophobic | Isopropyl Group | Leucine (B10760876), Valine, Isoleucine |
| Aromatic (π-π) | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromo Group | Carbonyl Oxygen, Serine Oxygen |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govrug.nl MD simulations are used to assess the stability of the docked pose and observe any conformational changes in the ligand or protein upon binding. mdpi.comnih.gov
Starting from the best-docked complex, an MD simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess if it remains stably bound in the active site or if it drifts away.
Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Interaction Persistence: MD simulations can track the persistence of key interactions, like hydrogen bonds, identified during docking, confirming their importance for binding. nih.gov
The results from MD simulations provide a more realistic and detailed understanding of the binding event, which is crucial for lead optimization. nih.gov
Protein-Ligand Interaction Fingerprints (PLIFs) are a method to convert complex 3D structural information from ligand-protein complexes into a simplified, one-dimensional format, typically a binary string. chemrxiv.orgresearchgate.net This allows for efficient analysis and comparison of binding modes from large datasets, such as those generated by virtual screening or molecular dynamics simulations. chemrxiv.orgnih.gov
Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. chemrxiv.org For example, a fingerprint can encode the presence or absence of different types of interactions (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) with each residue. nih.gov
By converting interactions into fingerprints, researchers can:
Cluster Docking Poses: Group similar binding modes together to identify consensus interactions. chemrxiv.org
Analyze Structure-Activity Relationships: Correlate specific interaction patterns with the biological activity of a series of compounds.
Enhance Virtual Screening: Use PLIFs as a post-processing filter to select docking poses that exhibit a desired interaction profile, improving the enrichment of active compounds. semanticscholar.org
Table 4: Illustrative Protein-Ligand Interaction Fingerprint for a Hypothetical Complex This table shows a simplified binary fingerprint where '1' indicates the presence of an interaction and '0' indicates its absence.
| Residue | Hydrophobic | Aromatic | H-Bond (Donor) | H-Bond (Acceptor) |
| LEU 83 | 1 | 0 | 0 | 0 |
| VAL 91 | 1 | 0 | 0 | 0 |
| PHE 102 | 1 | 1 | 0 | 0 |
| ASP 145 | 0 | 0 | 1 | 0 |
| GLN 146 | 0 | 0 | 0 | 1 |
In Silico Prediction of Bioactivity and Target Affinity
The biological potential of a compound can be preliminarily assessed using a variety of computational methods. These in silico techniques predict the bioactivity and target affinity of a molecule by analyzing its structural features and comparing them to databases of known active compounds. For novel molecules like this compound, these predictive studies are invaluable for guiding further research.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico bioactivity prediction. Both 2D and 3D-QSAR studies can be employed to correlate the structural properties of a series of compounds with their biological activities. For instance, studies on benzyl- and urea-based derivatives have successfully utilized these methods to predict inhibitory activities against various enzymes. nih.govresearchgate.netnih.govnih.gov The development of a robust QSAR model for a series of analogous benzylurea (B1666796) compounds would involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then used to generate a mathematical equation that can predict the activity of new compounds within the series, including this compound.
Molecular docking is another critical computational tool used to predict the binding affinity of a small molecule to a protein target. aip.orgnih.govmdpi.com This method simulates the interaction between a ligand and a receptor at the atomic level, providing insights into the binding mode and predicting the binding energy. For this compound, docking studies could be performed against a panel of known protein targets for urea derivatives to identify potential biological targets. The predicted binding affinities, typically expressed in kcal/mol, can help prioritize the compound for further experimental testing against specific enzymes or receptors.
While specific in silico predictions for this compound are not publicly available, the following table illustrates the type of data that would be generated from such studies, based on findings for analogous compounds.
| Computational Method | Predicted Target/Activity | Predicted Affinity/Descriptor | Reference Analog |
|---|---|---|---|
| 2D-QSAR | Anticancer Activity | pIC50 | Substituted Benzylurea Derivatives researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Neuraminidase Inhibition | q², r² | 5-Benzyl-4-thiazolinone Derivatives nih.govnih.gov |
| Molecular Docking | DNA Gyrase Inhibition | Binding Energy (kcal/mol) | Urea Derivatives with Imidazolyl Benzamides aip.orgaip.org |
| Molecular Docking | Flap Endonuclease-1 (FEN-1) Inhibition | Docking Score | N-hydroxy Urea Derivatives nih.gov |
Analysis of Binding Modes through X-ray Crystallography of Compound-Target Complexes
While in silico methods provide valuable predictions, X-ray crystallography offers definitive, high-resolution structural data on how a compound binds to its target protein. This experimental technique provides a three-dimensional map of the compound-target complex, revealing the precise orientation of the ligand within the binding site and the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Although a crystal structure of this compound bound to a biological target has not been reported, analysis of crystal structures of related urea derivatives complexed with their targets can provide significant insights into the potential binding modes of this compound. For example, the urea moiety is a common pharmacophore known to form key hydrogen bonds with protein backbones or specific amino acid residues. The benzyl and isopropyl groups would be expected to engage in hydrophobic interactions within the binding pocket. The bromine atom on the benzyl ring could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
The table below summarizes the kind of crystallographic data that would be obtained from such an analysis, illustrating the detailed information that can be gleaned from X-ray crystallography of a compound-target complex.
| Parameter | Description | Example from Analogous Structures |
|---|---|---|
| Resolution | The level of detail in the crystal structure. | 2.0 - 3.0 Å |
| Space Group | The symmetry of the crystal lattice. | P2₁2₁2₁ |
| Key Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | Urea N-H with backbone carbonyl oxygen of a specific amino acid. |
| Hydrophobic Interactions | Interactions of nonpolar parts of the ligand with nonpolar residues. | Isopropyl group in a hydrophobic pocket lined with leucine and valine residues. |
| Other Interactions | Other significant non-covalent interactions. | Bromine atom forming a halogen bond with an electron-rich atom (e.g., oxygen or sulfur). |
| Conformation | The three-dimensional shape of the bound ligand. | The benzyl and isopropyl groups may adopt a specific torsion angle relative to the urea plane. |
Pharmacokinetic and Biotransformation Studies Preclinical
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. For 1-(3-Bromobenzyl)-3-isopropylurea, in vitro assays using liver microsomes or hepatocytes are standard approaches to evaluate its susceptibility to metabolism by drug-metabolizing enzymes.
Table 1: In Vitro Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.
Metabolite Identification and Characterization
Identifying the metabolites of this compound is essential for understanding its biotransformation pathways and identifying any potentially active or reactive metabolites. This is typically achieved using high-resolution mass spectrometry to analyze samples from in vitro metabolic stability assays or from in vivo animal studies. Common metabolic reactions include oxidation, hydroxylation, and conjugation.
Absorption and Distribution Profiles in Animal Models
Understanding the absorption and distribution of this compound is critical for determining its bioavailability and its ability to reach the target site of action. Studies in animal models, such as rodents, provide insights into its oral absorption, plasma protein binding, and tissue distribution, including its potential to cross the blood-brain barrier.
Key parameters often investigated include:
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Brain-to-Plasma Ratio (Kp): An indicator of the extent of brain penetration.
Theoretical Prediction of ADMET Properties
In silico models are valuable tools for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These computational methods can help to prioritize compounds and guide experimental design.
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Method/Software |
| Molecular Weight | 285.17 g/mol | Calculated |
| LogP | 2.8 - 3.2 | Various prediction tools |
| Aqueous Solubility | Low to moderate | Predicted |
| Human Intestinal Absorption | High | Predicted |
| Blood-Brain Barrier Penetration | Likely | Predicted |
| Plasma Protein Binding | High | Predicted |
| CYP2D6 Inhibition | Possible | Predicted |
| CYP3A4 Inhibition | Possible | Predicted |
Note: The values presented are theoretical predictions and require experimental verification. The specific prediction software used can influence the output values.
Future Directions and Translational Research Potential Preclinical
Development of Next-Generation Analogues with Enhanced Potency or Selectivity
The development of new therapeutic agents often involves the synthesis and evaluation of structural analogues to optimize a lead compound's activity and selectivity. For a molecule like 1-(3-Bromobenzyl)-3-isopropylurea, a systematic structure-activity relationship (SAR) study would be the logical first step. This involves creating a library of related compounds by modifying specific parts of the molecule.
Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: The bromine atom at the 3-position of the benzyl ring is a key feature. Its position could be moved to the 2- or 4-position to investigate the impact of substitution patterns on activity. Furthermore, replacing the bromine with other halogen atoms (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly alter the compound's electronic properties and, consequently, its biological activity.
Modification of the Isopropyl Group: The isopropyl group on the urea (B33335) moiety could be replaced with other alkyl or cycloalkyl groups of varying sizes and lipophilicity to probe the steric and hydrophobic requirements of the binding site.
Alterations to the Urea Linker: The urea functional group itself can be modified, for instance, by creating thiourea (B124793) analogs, to explore different hydrogen bonding patterns and potential interactions with a biological target.
The synthesized analogues would then be screened in relevant biological assays to identify compounds with improved potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation therapeutic candidates. frontiersin.org
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues
| Compound ID | Benzyl Ring Substitution | Alkyl Group | Biological Activity (IC₅₀, µM) |
| Parent | 3-Bromo | Isopropyl | 10.5 |
| Analogue 1 | 4-Bromo | Isopropyl | 15.2 |
| Analogue 2 | 3-Chloro | Isopropyl | 8.7 |
| Analogue 3 | 3-Bromo | Cyclohexyl | 5.1 |
| Analogue 4 | 3-Bromo (as Thiourea) | Isopropyl | 22.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Exploration of Novel Therapeutic Applications based on Mechanism of Action
The therapeutic potential of a compound is intrinsically linked to its mechanism of action. Urea derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. eurekaselect.comfrontiersin.orgnih.govnih.govresearchgate.net The initial step would be to elucidate the specific molecular target(s) of this compound.
Potential therapeutic areas to explore, based on the activities of related urea compounds, include:
Oncology: Many urea-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. eurekaselect.com For example, Sorafenib, a multi-kinase inhibitor containing a urea moiety, is used in the treatment of various cancers. frontiersin.org Investigating the effect of this compound on a panel of cancer cell lines could reveal potential antiproliferative activity.
Infectious Diseases: Substituted urea derivatives have shown promise as antimicrobial agents. nih.govresearchgate.net The compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
Enzyme Inhibition: The urea scaffold is present in inhibitors of various enzymes, such as Rho kinase, which is implicated in cardiovascular diseases. nih.govacs.org Biochemical assays could be employed to identify any inhibitory activity against a range of clinically relevant enzymes.
Combination Therapy Approaches in Preclinical Disease Models
Once a primary therapeutic application and mechanism of action are established, exploring combination therapies in preclinical disease models can enhance therapeutic efficacy and overcome potential resistance mechanisms. For instance, if this compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic agents or targeted therapies.
The rationale for combination therapy is to target different pathways involved in the disease process, leading to a synergistic effect. Preclinical studies in animal models of the targeted disease would be essential to evaluate the efficacy and potential synergistic or additive effects of the combination.
Table 2: Hypothetical Preclinical Combination Therapy Study in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Compound (Monotherapy) | 45 |
| Standard Chemotherapy (Monotherapy) | 55 |
| Compound + Standard Chemotherapy | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Preclinical Model Development for Compound Evaluation
The evaluation of a novel compound's therapeutic potential relies on the use of appropriate preclinical models that can accurately predict its effects in humans. While traditional 2D cell cultures and animal models are valuable, more advanced models can provide deeper insights.
For a compound like this compound, the following advanced preclinical models could be utilized:
3D Organoid Cultures: These are three-dimensional cell cultures that more closely mimic the in vivo microenvironment of tissues and tumors. They can provide more accurate data on a compound's efficacy and penetration.
Patient-Derived Xenografts (PDXs): PDX models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models better represent the heterogeneity and complexity of human cancers and are considered more predictive of clinical outcomes.
Humanized Mouse Models: These are mice engrafted with a functional human immune system, which are particularly useful for evaluating immunomodulatory effects of a compound and its interaction with the immune system in a disease context.
The use of these advanced models can provide a more comprehensive understanding of the compound's activity and can help to de-risk its transition into clinical development.
Q & A
Q. How can factorial design optimize the synthesis of 1-(3-Bromobenzyl)-3-isopropylurea?
Methodological Answer: To optimize synthesis, employ a factorial design to systematically vary parameters like temperature, reaction time, and catalyst concentration. For example, a 2<sup>3</sup> factorial design (three factors at two levels) can identify interactions between variables. Post-experiment regression analysis helps model yield responses, enabling identification of critical factors and their optimal ranges . Integrate computational reaction path searches (e.g., quantum chemical calculations) to narrow experimental conditions, reducing trial-and-error iterations .
Q. What characterization techniques confirm the structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles with high precision (e.g., R factor < 0.05) to validate the crystalline structure .
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm functional groups (e.g., urea linkage, bromobenzyl substituent) and FT-IR for vibrational modes like C=O stretching.
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring purity and absence of byproducts.
Q. How to assess solubility and stability under varying experimental conditions?
Methodological Answer:
- Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to quantify saturation points.
- Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products. Apply Arrhenius kinetics to predict shelf-life .
- pH dependence : Test solubility and stability across pH 2–10 using buffered solutions, analyzing via LC-MS for decomposition pathways.
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Hybrid computational-experimental workflows : Use quantum mechanical calculations (e.g., DFT) to predict reaction pathways, then validate with kinetic studies (e.g., stopped-flow spectroscopy). Discrepancies may arise from solvent effects or transition-state approximations; refine models using experimental activation energies .
- Sensitivity analysis : Identify which computational parameters (e.g., basis sets, solvation models) most impact predictions. Calibrate against experimental data (e.g., rate constants) to improve accuracy .
Q. What strategies investigate interaction mechanisms with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinities (KD) between the compound and proteins/enzymes.
- Molecular docking and MD simulations : Predict binding modes using software like AutoDock or GROMACS. Cross-validate with mutagenesis studies to identify critical residues .
- In vitro assays : Measure inhibitory effects (e.g., IC50) in cell cultures, correlating with computational predictions to refine structure-activity relationships.
Q. How to evaluate environmental impacts of degradation products?
Methodological Answer:
- Advanced separation technologies : Use HPLC coupled with high-resolution MS to identify degradation byproducts in simulated environmental conditions (e.g., UV exposure, microbial action) .
- Adsorption studies : Apply microspectroscopic imaging (e.g., AFM-IR) to track interactions of degradation products with indoor/outdoor surfaces (e.g., silica, cellulose) .
- Ecototoxicity assays : Test byproduct effects on model organisms (e.g., Daphnia magna) using OECD guidelines, integrating LC-MS data for dose-response modeling.
Data Analysis and Optimization
Q. How to statistically optimize reaction yield and purity?
Methodological Answer:
- Response surface methodology (RSM) : Design a central composite design (CCD) to model non-linear relationships between variables (e.g., temperature, stoichiometry). Use ANOVA to identify significant factors and derive optimal conditions .
- Machine learning : Train models on historical data (e.g., reaction conditions vs. yield) to predict outcomes for unexplored parameter combinations .
Q. How to validate reproducibility across different experimental setups?
Methodological Answer:
- Inter-laboratory studies : Collaborate with multiple labs to replicate synthesis and characterization under standardized protocols. Use Bland-Altman plots to assess systematic biases.
- Robustness testing : Introduce minor perturbations (e.g., ±5% reagent purity) and quantify their impact on yield/purity via Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
